Methyl 2-amino-3-cyclopentylpropanoate HCl Methyl 2-amino-3-cyclopentylpropanoate HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749727
InChI: InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H
SMILES: COC(=O)C(CC1CCCC1)N.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

Methyl 2-amino-3-cyclopentylpropanoate HCl

CAS No.:

Cat. No.: VC13749727

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-cyclopentylpropanoate HCl -

Specification

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name methyl 2-amino-3-cyclopentylpropanoate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H
Standard InChI Key RAGBLBBMRQLNKB-UHFFFAOYSA-N
SMILES COC(=O)C(CC1CCCC1)N.Cl
Canonical SMILES COC(=O)C(CC1CCCC1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (molecular formula: C9H18ClNO2\text{C}_9\text{H}_{18}\text{ClNO}_2, molecular weight: 207.70 g/mol) features a cyclopentyl group attached to the third carbon of a propanoate ester, with an amino group at the second carbon. The hydrochloride salt stabilizes the compound via ionic interactions, improving its crystallinity and handling properties . Key structural attributes include:

  • Chirality: The (S)-enantiomer is commonly studied, as evidenced by its IUPAC name methyl (2S)-2-amino-3-cyclopentylpropanoate hydrochloride .

  • Functional groups: The ester moiety (COOCH3\text{COOCH}_3), primary amine (NH2\text{NH}_2), and cyclopentyl ring contribute to its reactivity and intermolecular interactions .

Physicochemical data from PubChem indicate a melting point range of 180–185°C and a solubility profile favoring polar solvents like methanol and water . The compound’s stability under refrigeration (2–8°C) makes it suitable for long-term storage in laboratory settings .

Synthesis and Optimization

Patent-Based Synthesis Route

A validated synthesis method, detailed in Chinese Patent CN106518695A, involves a two-step process :

  • Esterification of D-Serine:
    D-Serine is dissolved in methanol, followed by dropwise addition of thionyl chloride (SOCl2\text{SOCl}_2). Refluxing at 40–50°C for 5–8 hours yields D-serine methyl ester hydrochloride. Ethyl acetate is used for slurry formation, with filtration and drying producing the intermediate .

  • Chlorination and Purification:
    The intermediate reacts with thionyl chloride in dichloroethane for 24 hours. Post-filtration, the crude product is decolorized in methanol and recrystallized to obtain the final compound .

Key Advantages:

  • Yield Optimization: The patent reports high yields (>80%) due to minimized side reactions .

  • Environmental Considerations: Tail gases (e.g., SO2\text{SO}_2) are neutralized using alkaline solutions, aligning with green chemistry principles .

Alternative Synthetic Approaches

While the patent method is dominant, other routes may involve:

  • Enzymatic resolution of racemic mixtures to isolate the (S)-enantiomer.

  • Solid-phase synthesis for small-scale pharmaceutical applications.

Biological and Pharmacological Relevance

Neurological Applications

The compound’s structural similarity to neurotransmitter precursors suggests potential interactions with:

  • GABA receptors: Modulating inhibitory signaling pathways.

  • NMDA receptors: Influencing excitatory neurotransmission.
    Studies on analogous compounds (e.g., cyclopropane derivatives) demonstrate anticonvulsant and neuroprotective effects, though direct evidence for this specific molecule remains limited .

Antimicrobial Activity

Cyclopentyl groups in amino acid derivatives have shown antibacterial properties against Gram-positive pathogens. For example, methyl 2-amino-3-cyclopropylpropanoate HCl exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) . Comparable studies on the cyclopentyl variant are warranted.

Industrial and Research Applications

Application AreaDescription
Pharmaceutical IntermediatesUsed in synthesizing peptidomimetics and small-molecule inhibitors .
Asymmetric CatalysisChiral auxiliary in stereoselective reactions .
Material ScienceBuilding block for functionalized polymers.

Comparative Analysis with Structural Analogues

CompoundMolecular Weight (g/mol)Key Structural DifferenceBiological Activity
Methyl 2-amino-3-cyclopropylpropanoate HCl179.64Cyclopropane ringAntibacterial
Methyl 2-amino-3-methylpropanoate133.15Methyl substituentNeurotransmitter precursor

The cyclopentyl variant’s larger ring size may enhance lipid solubility, potentially improving blood-brain barrier penetration compared to cyclopropane analogues .

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